Neopentyllithium

Organolithium Bond energetics Steric effects

Neopentyllithium (CAS 7412-67-1) is a C5 primary organolithium reagent with the formula (CH₃)₃C–CH₂–Li. It is classified as a strong, non-nucleophilic base due to the pronounced steric congestion at the carbon-lithium bond center.

Molecular Formula C5H11Li
Molecular Weight 78.1 g/mol
CAS No. 7412-67-1
Cat. No. B1624585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeopentyllithium
CAS7412-67-1
Molecular FormulaC5H11Li
Molecular Weight78.1 g/mol
Structural Identifiers
SMILES[Li+].CC(C)(C)[CH2-]
InChIInChI=1S/C5H11.Li/c1-5(2,3)4;/h1H2,2-4H3;/q-1;+1
InChIKeySEBHPTSRINATMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neopentyllithium (CAS 7412-67-1) Technical Baseline and Organolithium Reagent Procurement Guide


Neopentyllithium (CAS 7412-67-1) is a C5 primary organolithium reagent with the formula (CH₃)₃C–CH₂–Li. It is classified as a strong, non-nucleophilic base due to the pronounced steric congestion at the carbon-lithium bond center [1][2]. This compound is commercially available and finds specialized use in organometallic synthesis, often where conventional alkyllithium reagents such as n-butyllithium or tert-butyllithium fail to provide the required selectivity or solubility profile [3].

Procurement Risks of Generic Alkyllithium Substitution for Neopentyllithium-Based Protocols


Simple replacement of neopentyllithium with alternative alkyllithium reagents (e.g., n-BuLi, sec-BuLi) is not straightforward. Neopentyllithium provides a unique combination of high Brønsted basicity and extremely low nucleophilicity, enabled by the neopentyl group's steric bulk [1][2]. Furthermore, neopentyl-containing mixed-metal aggregates exhibit superior solubility and thermal stability in hydrocarbon solvents, a property not generally observed with lighter alkyl systems, which directly impacts the isolation and handling of reactive intermediates in superbase and organometallic chemistry [3].

Neopentyllithium vs. Commercial Alkyllithium Comparators: Quantitative Differentiation Evidence


Sterically Shielded C–Li Bond Length and Strength Relative to Methyllithium

The C–Li bond in neopentyllithium is elongated and weakened by the steric demand of the neopentyl group relative to the minimal steric hindrance in methyllithium [1].

Organolithium Bond energetics Steric effects

Physical State and Thermal Stability: Solid Neopentyllithium vs. Liquid n-Butyllithium

Neopentyllithium is an isolable solid at ambient temperature with high melting and boiling points, whereas n-butyllithium is a liquid that decomposes exothermically at elevated temperatures [1][2].

Organometallic Physical properties Thermal stability

Solubility-Enabled Alkane-Soluble Superbase Formation vs. Conventional LICKOR Systems

Reaction of neopentyllithium with potassium tert-butoxide generates alkane-soluble mixed-metal aggregates that can be handled at ambient temperature and isolated by crystallization, a property not shared by mixtures derived from n-butyllithium [1].

Superbase Lochmann-Schlosser Metalation

Aggregation State in Solution: Simplified NMR Spectrum of Neopentyllithium

Low-temperature 13C NMR studies indicate that neopentyllithium exists as a single aggregate in solution, in contrast to n-butyllithium, which exhibits equilibrium between hexameric and tetrameric forms [1][2].

Organolithium aggregation NMR spectroscopy Solution dynamics

Targeted Application Scenarios for Neopentyllithium (CAS 7412-67-1) Based on Validated Evidence


Synthesis of Sterically Demanding Organometallic Complexes (e.g., Uranium and Rhodium Alkyls)

Neopentyllithium is the preferred alkylating agent for introducing bulky neopentyl ligands into transition metal and actinide coordination spheres. For instance, it cleanly transfers the neopentyl group to uranium(IV) centers to yield stable dialkyl complexes [1]. This avoids the competing nucleophilic side reactions often encountered with less sterically shielded alkyllithiums [2].

Preparation of Alkane-Soluble Lochmann-Schlosser Superbases

The reaction of neopentyllithium with potassium tert-butoxide yields a series of alkane-soluble mixed-metal aggregates that serve as highly reactive superbases for deprotonative metalation [3]. The improved solubility and ambient-temperature stability of these neopentyl-derived superbases enable their use in hydrocarbon solvents, facilitating the tetra-functionalization of substrates like ferrocene [4].

Anionic Polymerization Initiation Requiring Non-Nucleophilic Conditions

Owing to its strong basicity coupled with minimal nucleophilicity, neopentyllithium can initiate the anionic polymerization of vinyl monomers while minimizing nucleophilic attack on polar functional groups [2]. This provides an alternative to n-butyllithium in polymerizations where side reactions compromise polymer architecture or yield [5].

Formation of Lithium Tetraalkylgallanates with Li–C–Ga Bridges

Neopentyllithium reacts with gallium halide precursors to form lithium tetraalkylgallanate complexes featuring bridging Li–C–Ga structural motifs [6]. Such compounds are valuable as models for understanding metal-alkyl bonding and as precursors for organogallium materials [6].

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